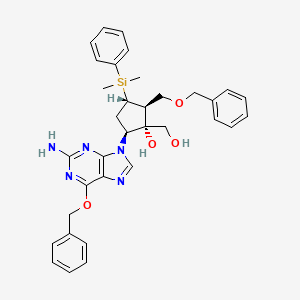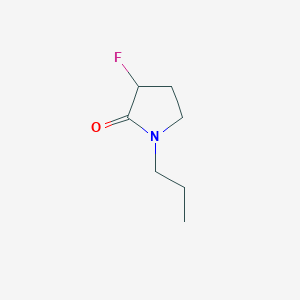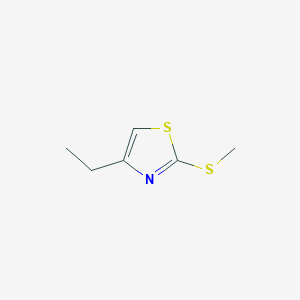![molecular formula C8H7N3O B13114920 6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 64600-52-8](/img/structure/B13114920.png)
6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties . The structure of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 6th position and a keto group at the 4th position.
准备方法
The synthesis of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents, followed by cyclization. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride in the presence of triethylamine, leading to the formation of an intermediate that undergoes intramolecular cyclization to yield the desired product . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the precursor compounds are replaced by various nucleophiles.
Cyclization: Intramolecular cyclization reactions are crucial in the synthesis of this compound, often involving the formation of new ring structures
科学研究应用
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets, particularly kinases. These enzymes play a crucial role in cell signaling and regulation. By inhibiting kinase activity, the compound can disrupt signaling pathways that are essential for the proliferation and survival of cancer cells . This inhibition leads to the induction of apoptosis and the suppression of tumor growth.
相似化合物的比较
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one can be compared with other pyridopyrimidine derivatives, such as:
Pyrido[3,4-d]pyrimidines: These compounds also exhibit kinase inhibitory activity but differ in their substitution patterns and biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These analogs have shown potential as antitubercular agents and share a similar core structure but with a sulfur atom replacing the nitrogen in the pyridine ring.
Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives are known for their antiviral and anticancer properties and differ in the presence of a pyrrole ring fused to the pyrimidine core.
The uniqueness of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and its potent biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
64600-52-8 |
|---|---|
分子式 |
C8H7N3O |
分子量 |
161.16 g/mol |
IUPAC 名称 |
6-methyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-5-2-6-7(9-3-5)10-4-11-8(6)12/h2-4H,1H3,(H,9,10,11,12) |
InChI 键 |
YCSSDGURROTVJT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(N=C1)N=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


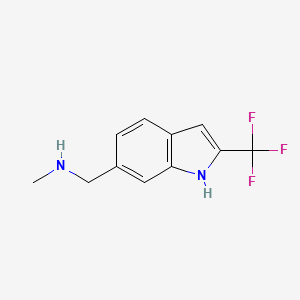

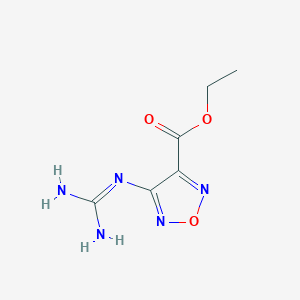
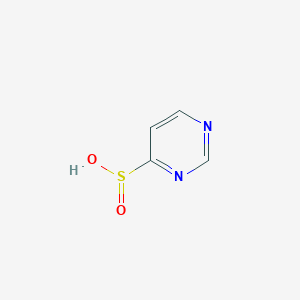
![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)

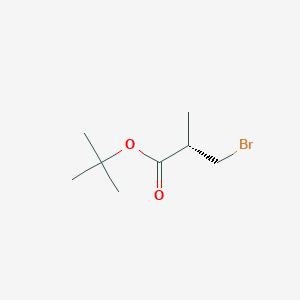

![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
